molecular formula C8H7N3O2 B071232 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178269-03-9

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B071232
M. Wt: 177.16 g/mol
InChI Key: VMFYYCGQWQPDFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can involve various synthetic routes, including modifications of Madelung- and Fischer-syntheses, which are commonly used for the preparation of indoles and related heterocycles. These methods allow for the introduction of various alkyl and aryl groups, demonstrating the compound's versatility in synthetic chemistry (Herbert & Wibberley, 1969).

Molecular Structure Analysis

The crystal and molecular structure of related derivatives, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, has been elucidated through X-ray diffraction and DFT quantum chemical calculations. These studies reveal a monoclinic crystal system with significant hydrogen bonding, contributing to dimer formation and a layered crystal structure (Kucharska et al., 2013).

Chemical Reactions and Properties

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. These reactions are indicative of the compound's reactivity and potential for further functionalization (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties, such as vibrational spectra and crystallographic characteristics, of related compounds have been extensively studied. These studies provide insights into the compound's conformation, hydrogen bonding interactions, and molecular dynamics, which are crucial for understanding its chemical behavior (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives, such as their electrophilic and nucleophilic reaction sites, have been deduced from their structural analysis and reactivity patterns. These properties are essential for exploring the compound's potential applications in organic synthesis and material science (Herbert & Wibberley, 1969).

Scientific Research Applications

Chemistry and Synthesis

The synthesis and chemistry of heterocyclic compounds, including pyridine derivatives, play a crucial role in the development of pharmaceuticals and materials. Compounds containing pyridine moieties, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are reviewed for their preparation procedures and properties. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, indicating their potential in various scientific applications (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Pyridine-based compounds are highlighted for their versatility in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. The scaffold of pyrazolo[3,4-b]pyridine, sharing similarities with pyrrolo[2,3-b]pyridine, is particularly noted for its ability to achieve multiple kinase binding modes, offering potential advantages in inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Material Science and Catalysis

The photochromic activity of ortho-nitrobenzylpyridines, including structural analogs, suggests potential applications in photon-based electronics. This property, resulting from intramolecular transfer processes, along with their solid-state activity and minimal structural change during photoreactions, underscores the compound's relevance in material science (Naumov, 2006).

Agrochemicals

Pyridine-based agrochemicals, serving as fungicides, insecticides, acaricides, and herbicides, demonstrate the significance of pyridine moieties in agricultural applications. The discovery of such agrochemicals through Intermediate Derivatization Methods highlights the importance of novel synthetic approaches in enhancing the efficiency of discovering new compounds (Guan et al., 2016).

Future Directions

The future directions for the research and development of “6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are likely to focus on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds could lead to more potent and selective FGFR inhibitors .

properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYYCGQWQPDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440672
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

178269-03-9
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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